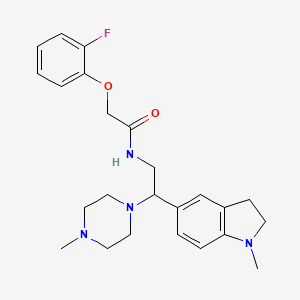

2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FN4O2/c1-27-11-13-29(14-12-27)22(18-7-8-21-19(15-18)9-10-28(21)2)16-26-24(30)17-31-23-6-4-3-5-20(23)25/h3-8,15,22H,9-14,16-17H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEOMBWYYLINFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2F)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide , often referred to as compound A , has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C23H28FN3O2

- Molecular Weight : 397.5 g/mol

- CAS Number : 922114-83-8

Compound A is believed to exert its biological effects through modulation of specific neurotransmitter systems and receptor interactions. The presence of the fluorophenoxy group enhances its lipophilicity, which may facilitate better penetration across the blood-brain barrier, potentially increasing its efficacy in central nervous system (CNS) disorders.

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticonvulsant properties. For instance, derivatives containing the indoline structure have been shown to interact with voltage-gated sodium channels, leading to inhibition of seizure activity in animal models.

Table 1: Comparison of Anticonvulsant Activity

| Compound | IC50 (μM) | Model Used |

|---|---|---|

| Compound A | TBD | Maximal Electroshock |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 0.5 | Maximal Electroshock |

| N-(3-chlorophenyl)-2-morpholino-acetamide | 0.3 | Maximal Electroshock |

Note: TBD = To Be Determined

Selectivity and Potency

The introduction of a fluorine atom in the phenoxy group significantly enhances selectivity and potency against specific targets, such as α-l-fucosidases, which are crucial in various metabolic pathways. For example, studies have shown that modifications in the phenyl ring can lead to increased inhibitory effects on these enzymes, with selectivity ratios that suggest potential for therapeutic use in metabolic disorders.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Fluorine Substitution : The presence of fluorine increases the lipophilicity and enhances binding affinity to target receptors.

- Indoline Moiety : The indoline structure contributes to neuroactivity, possibly by modulating neurotransmitter release.

- Piperazine Linkage : The piperazine group is essential for maintaining the compound's bioactivity, influencing both potency and selectivity.

Case Studies

- Anticonvulsant Efficacy : In a study evaluating various derivatives for anticonvulsant activity, compound A demonstrated promising results in reducing seizure frequency compared to controls. The study utilized both the maximal electroshock test and the pentylenetetrazole model.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar compounds showed that these derivatives could mitigate neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of key structural analogs is provided below:

Functional Implications of Structural Variations

- Indoline vs. Thiazolidinone Cores: The indoline ring in the target compound may enhance CNS penetration compared to the thiazolidinone in , which is more polar and likely targets peripheral enzymes .

- Methylpiperazine vs. Phenylethylpiperidine :

Ocfentanil’s phenylethylpiperidine group is critical for opioid receptor binding, while the target compound’s methylpiperazine could favor off-target interactions (e.g., histamine or adrenergic receptors) . - Nitro vs. Methoxy Groups : The nitro group in ’s analog may limit blood-brain barrier penetration, whereas the methoxy group in Ocfentanil enhances lipophilicity and CNS activity .

Q & A

Q. What synthetic methodologies are most effective for constructing the multi-component structure of this compound?

The synthesis involves three key stages:

- Core formation : React 2-fluorophenol with chloroacetyl chloride via nucleophilic aromatic substitution to form the 2-(2-fluorophenoxy)acetamide backbone.

- Indoline incorporation : Introduce the 1-methylindolin-5-yl group through reductive amination using sodium cyanoborohydride in methanol.

- Piperazine functionalization : Alkylate the intermediate with 4-methylpiperazine under anhydrous DMF at 60°C. Critical quality control steps include TLC monitoring (ethyl acetate/hexane, Rf = 0.3–0.5) and final purification via flash chromatography (≥95% purity) .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm) and carbon frameworks (amide carbonyl at ~170 ppm).

- HRMS : Confirm molecular weight (expected [M+H]⁺ = 456.22 Da).

- Reverse-phase HPLC : Validate purity (>95% by peak area, C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Prioritize kinase inhibition assays (e.g., ADP-Glo™ for EGFR/BRAF) and cytotoxicity screens (MTT assay in A549 cells). Use fluorescence polarization for receptor binding studies (e.g., serotonin receptors due to the indole moiety). Report IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values across studies?

- Standardize assay conditions : Fixed ATP concentrations (1 mM for kinases), pH 7.4 buffers, and 37°C incubation.

- Validate with orthogonal methods : Compare biochemical (purified enzyme) vs. cellular (HEK293 transfection) assays.

- Meta-analysis : Use Bayesian statistics to harmonize data from heterogeneous studies .

Q. What strategies optimize metabolic stability without compromising target affinity?

- Deuterium exchange : Replace labile C-H bonds (e.g., piperazine methyl groups) to slow oxidative metabolism.

- Prodrug design : Mask polar groups (e.g., acetamide → ethyl ester) to enhance bioavailability.

- In vitro validation : Liver microsome assays (human/rodent) quantify metabolic half-life improvements .

Q. How to design a robust preclinical toxicity profile for this compound?

- hERG inhibition : Patch-clamp assays (IC50 > 30 µM acceptable).

- Genotoxicity : Ames test (TA98/TA100 strains) with/without metabolic activation.

- 14-day repeat-dose study : Monitor organ weights and serum biomarkers in Sprague-Dawley rats .

Q. What computational tools predict binding modes to unexplored targets?

- Molecular docking : Use Glide (Schrödinger) with homology models of GPCRs or kinases.

- Molecular dynamics : Simulate binding pose stability over 100 ns (GROMACS).

- Validation : Mutate predicted key residues (e.g., Lys231 in EGFR) and measure ΔΔG via ITC .

Methodological Considerations

Q. How to address polymorphism issues affecting formulation stability?

- PXRD : Identify dominant polymorphic forms (e.g., Form I vs. II).

- DSC : Monitor melting transitions (Form I: mp 148°C).

- Solution stability : Use co-solvents (PEG-400) to suppress crystallization .

Q. What experimental designs assess environmental persistence and ecotoxicity?

Q. How to integrate high-throughput screening (HTS) with mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.